Cas no 569651-61-2 (2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole)

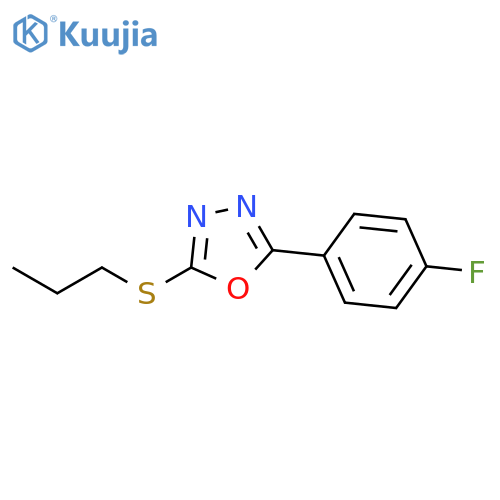

569651-61-2 structure

商品名:2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole

CAS番号:569651-61-2

MF:C11H11FN2OS

メガワット:238.281244516373

CID:5331056

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 2-(4-Fluorophenyl)-5-(propylthio)-1,3,4-oxadiazole

- 2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole

-

- インチ: 1S/C11H11FN2OS/c1-2-7-16-11-14-13-10(15-11)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3

- InChIKey: ZAQLDPFKKZQPMI-UHFFFAOYSA-N

- ほほえんだ: O1C(SCCC)=NN=C1C1=CC=C(F)C=C1

じっけんとくせい

- 密度みつど: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 351.5±44.0 °C(Predicted)

- 酸性度係数(pKa): -6.03±0.39(Predicted)

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3404-0002-5mg |

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |

569651-61-2 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3404-0002-75mg |

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |

569651-61-2 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F3404-0002-2μmol |

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |

569651-61-2 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3404-0002-4mg |

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |

569651-61-2 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3404-0002-10μmol |

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |

569651-61-2 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3404-0002-15mg |

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |

569651-61-2 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3404-0002-1mg |

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |

569651-61-2 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3404-0002-3mg |

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |

569651-61-2 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3404-0002-50mg |

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |

569651-61-2 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3404-0002-5μmol |

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole |

569651-61-2 | 5μmol |

$63.0 | 2023-09-10 |

2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

569651-61-2 (2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3,4-oxadiazole) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬